

(2R)-2,3-dihydroxy-3-methylbutanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-2,3-Dihydroxy-isovalerate

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Introduction

(2R)-2,3-dihydroxy-3-methylbutanoic acid, also known as (R)-2,3-dihydroxy-isovaleric acid, is a chiral organic compound of significant interest in biochemical and pharmaceutical research. As a key intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, it plays a crucial role in cellular metabolism.^[1] This technical guide provides a detailed overview of the known chemical properties, biological significance, and available experimental and predicted data for this molecule.

Chemical Properties

(2R)-2,3-dihydroxy-3-methylbutanoic acid is a solid, white powder under standard conditions. Its chemical structure consists of a four-carbon butanoic acid backbone with hydroxyl groups at the C2 and C3 positions and a methyl group at the C3 position. The "(2R)" designation specifies the stereochemistry at the chiral center at C2.

Physicochemical Data

A summary of the key physicochemical properties of (2R)-2,3-dihydroxy-3-methylbutanoic acid is presented in Table 1. It is important to note that while some experimental data is available for the racemic mixture, specific experimental values for the (2R)-enantiomer, such as melting and boiling points, are not widely reported in the literature.

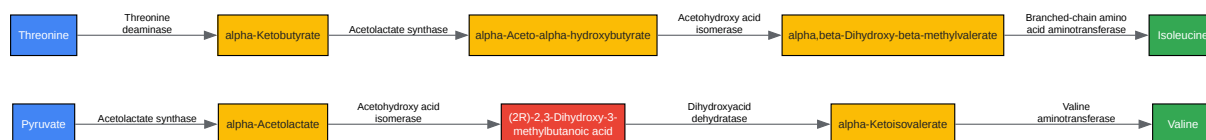
Property	Value	Source
IUPAC Name	(2R)-2,3-dihydroxy-3-methylbutanoic acid	N/A
CAS Number	19451-56-0	N/A
Molecular Formula	C5H10O4	[2][3]
Molecular Weight	134.13 g/mol	[2][3]
Physical State	Solid	[3]
Appearance	White powder	N/A
Melting Point	94 °C (for racemate)	[4]
Boiling Point	Not Available	N/A
Water Solubility (Predicted)	529.0 mg/mL	N/A
logP (Predicted)	-0.83	N/A
pKa (Strongest Acidic, Predicted)	3.8	N/A
SMILES	<chem>CC(C)(O)C(=O)O</chem>	[2]

Biological Significance

The primary and well-established biological role of (2R)-2,3-dihydroxy-3-methylbutanoic acid is its function as an intermediate in the biosynthesis of branched-chain amino acids.[1] This metabolic pathway is essential for protein synthesis and other critical cellular functions.

Branched-Chain Amino Acid Biosynthesis Pathway

(2R)-2,3-dihydroxy-3-methylbutanoic acid is a key intermediate in the metabolic pathway leading to the synthesis of valine and isoleucine. The pathway involves a series of enzymatic reactions, and the transformation of this molecule is a critical step.



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Biosynthesis pathway of branched-chain amino acids.

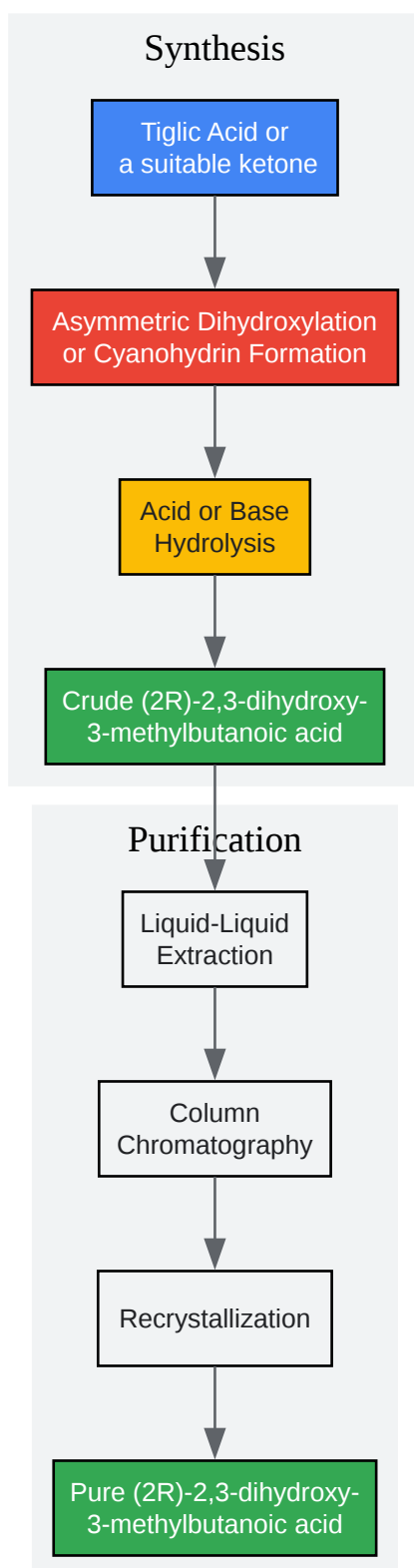
As of the latest available data, there is no significant evidence to suggest the involvement of (2R)-2,3-dihydroxy-3-methylbutanoic acid in other major signaling pathways beyond its role in amino acid metabolism.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of (2R)-2,3-dihydroxy-3-methylbutanoic acid are not readily available in peer-reviewed literature. However, based on known chemical transformations of similar molecules, a general workflow can be proposed.

General Synthetic and Purification Workflow

The synthesis of (2R)-2,3-dihydroxy-3-methylbutanoic acid can be approached through methods such as the dihydroxylation of an unsaturated precursor like tiglic acid or through a cyanohydrin formation route. A generalized workflow for its synthesis and subsequent purification is outlined below.



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A generalized workflow for synthesis and purification.

Disclaimer: This is a generalized workflow and specific reagents, reaction conditions, and purification solvents would need to be determined through experimental optimization.

Spectroscopic Data

Detailed experimental spectroscopic data for (2R)-2,3-dihydroxy-3-methylbutanoic acid are scarce in the public domain. However, predicted data and general characteristics of related compounds can provide some insight.

Predicted Spectroscopic Data

Spectroscopy	Predicted Data Summary
¹ H NMR	Expected signals would include singlets for the two methyl groups, a signal for the methine proton at C2, and broad signals for the hydroxyl and carboxylic acid protons. The exact chemical shifts would be dependent on the solvent used.
¹³ C NMR	Expected signals would include those for the two methyl carbons, the quaternary carbon at C3, the methine carbon at C2, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy	Characteristic peaks would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm ⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm ⁻¹), and C-O stretching bands.
Mass Spectrometry	Predicted GC-MS data suggests fragmentation patterns that would be consistent with the loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds. ^[5]

Conclusion

(2R)-2,3-dihydroxy-3-methylbutanoic acid is a valuable molecule for research in metabolic pathways and as a potential chiral building block in organic synthesis. While its role in

branched-chain amino acid biosynthesis is well-understood, a significant portion of its experimental chemical and physical data remains to be fully characterized and published. This guide summarizes the currently available information to aid researchers and drug development professionals in their work with this compound. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

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